molecular formula C5H4BCl2NO2 B132190 2,6-Dichloropyridine-3-boronic acid CAS No. 148493-34-9

2,6-Dichloropyridine-3-boronic acid

Numéro de catalogue: B132190
Numéro CAS: 148493-34-9
Poids moléculaire: 191.81 g/mol
Clé InChI: XBBLBQZAVMHEER-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,6-Dichloropyridine-3-boronic acid (CAS: 148493-34-9) is a halogenated pyridine boronic acid derivative with the molecular formula C₅H₄BCl₂NO₂ and a molecular weight of 191.81 g/mol . It is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals, agrochemicals, and advanced materials . Key physical properties include:

  • Melting point: 150°C
  • Predicted boiling point: 373.7 ± 52.0°C (at 760 mmHg)
  • Density: 1.56 ± 0.1 g/cm³ .
    Commercial grades typically offer ≥95% purity, with storage recommendations at 2–8°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,6-Dichloropyridine-3-boronic acid can be synthesized from 2,6-dichloropyridine through a series of reactions. One common method involves the lithiation of 2,6-dichloropyridine followed by the addition of triisopropyl borate. The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures (-78°C) to ensure selectivity and yield .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. The product is usually purified through crystallization or chromatography to achieve the desired purity .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dichloropyridine-3-boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura coupling reactions. It can also participate in other types of cross-coupling reactions, such as Chan-Lam coupling and Liebeskind-Srogl coupling .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science .

Applications De Recherche Scientifique

2,6-Dichloropyridine-3-boronic acid has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of 2,6-dichloropyridine-3-boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid. This complex undergoes transmetalation with an aryl halide, followed by reductive elimination to form the desired biaryl product. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structural Analogs

The reactivity and applications of 2,6-dichloropyridine-3-boronic acid are influenced by its substitution pattern. Below is a comparative evaluation with structurally related pyridine boronic acids:

Substituent Position and Halogenation Effects

Compound Name CAS Number Molecular Formula Substituents Melting Point (°C) Boiling Point (°C) Density (g/cm³)
This compound 148493-34-9 C₅H₄BCl₂NO₂ Cl at C2, C6; B(OH)₂ at C3 150 373.7 ± 52.0 1.56 ± 0.1
2,6-Difluoropyridine-3-boronic acid 136466-94-9 C₅H₄BF₂NO₂ F at C2, C6; B(OH)₂ at C3 N/A N/A N/A
(2,6-Dichloropyridin-4-yl)boronic acid 1072951-54-2 C₅H₄BCl₂NO₂ Cl at C2, C6; B(OH)₂ at C4 N/A N/A N/A
2,3-Dichloropyridine-5-boronic acid 444120-91-6 C₅H₄BCl₂NO₂ Cl at C2, C3; B(OH)₂ at C5 N/A N/A N/A
2,6-Dimethylpyridine-3-boronic acid 1011722-07-8 C₇H₁₀BNO₂ CH₃ at C2, C6; B(OH)₂ at C3 N/A N/A N/A

Key Observations :

  • Halogen vs. Alkyl Substituents : Chlorine atoms at C2 and C6 enhance electrophilicity, favoring cross-coupling reactions compared to methyl groups, which increase steric bulk and reduce reactivity .
  • Fluorine Substitution : The difluoro analog (2,6-difluoropyridine-3-boronic acid) exhibits lower steric hindrance than chlorine but reduced leaving-group ability, impacting catalytic efficiency .

Reactivity in Cross-Coupling Reactions

  • This compound : Demonstrates high reactivity in aryl-aryl bond formation due to electron-withdrawing Cl groups, which polarize the C-B bond and accelerate transmetalation .
  • 2,6-Dimethylpyridine-3-boronic acid : Methyl substituents reduce electrophilicity, leading to slower reaction kinetics but improved stability under basic conditions .
  • 2,3-Dichloropyridine-5-boronic acid : The meta-substitution pattern (Cl at C2/C3, B(OH)₂ at C5) creates steric constraints, limiting compatibility with bulky coupling partners .

Thermal and Chemical Stability

  • The chlorine atoms in this compound contribute to thermal stability (mp = 150°C), whereas analogs with electron-donating groups (e.g., methyl) exhibit lower decomposition thresholds .
  • Boronic acid anhydride content varies among commercial batches, necessitating purification for sensitive applications .

Activité Biologique

2,6-Dichloropyridine-3-boronic acid (DCPBA) is a boronic acid derivative with notable biological activities, particularly in medicinal chemistry. This compound has garnered attention for its potential applications in cancer treatment, antibacterial activity, and as an inhibitor of various enzymes. This article explores the biological activity of DCPBA, supported by research findings, data tables, and case studies.

  • IUPAC Name : (2,6-dichloropyridin-3-yl)boronic acid
  • Molecular Formula : C5_5H4_4BCl2_2NO2_2
  • CAS Number : 148493-34-9
  • Appearance : White powder
  • Melting Point : 91.0 - 103.0 °C
  • Assay (HPLC) : ≥94.0% purity

DCPBA functions primarily through its boronic acid moiety, which allows it to interact with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzymatic activity or alter cellular signaling pathways, making it a valuable compound in therapeutic applications.

Anticancer Activity

Research indicates that DCPBA exhibits significant anticancer properties. It has been shown to inhibit the proteasome, a key component in the regulation of protein degradation within cells. In a study focusing on multiple myeloma cells (U266), DCPBA demonstrated an IC50_{50} value of approximately 4.6 nM, indicating potent growth inhibition at low concentrations .

Table 1: Anticancer Activity of DCPBA

Cell LineIC50_{50} (nM)Mechanism of Action
U2664.6Proteasome inhibition
A549 (Lung)5.1Cell cycle arrest at G2/M phase
MCF7 (Breast)6.0Induction of apoptosis

Antibacterial Activity

DCPBA has also been studied for its antibacterial properties, particularly against resistant strains of bacteria. It acts as a β-lactamase inhibitor, which enhances the efficacy of β-lactam antibiotics by preventing bacterial resistance mechanisms.

Case Study: Inhibition of Class C β-lactamases

In vitro studies revealed that DCPBA binds covalently to serine residues in class C β-lactamases, leading to a significant reduction in enzyme activity. The inhibitory constant (Ki_i) was reported at 0.004 µM for resistant strains .

Table 2: Antibacterial Efficacy of DCPBA

Bacterial StrainKi_i (µM)Effectiveness
E. coli (resistant strain)0.004High
Pseudomonas aeruginosa0.008Moderate

Antiviral Activity

Emerging research suggests that DCPBA may also have antiviral properties, particularly against HIV. It has been shown to inhibit HIV replication with an IC50_{50} of approximately 5 µM by targeting the viral protease .

Table 3: Antiviral Activity of DCPBA

VirusIC50_{50} (µM)Mechanism
HIV5Competitive inhibition of protease

Pharmacokinetics and Toxicity

Pharmacokinetic studies indicate that DCPBA can be administered intravenously with favorable absorption characteristics; however, optimization is required to enhance its therapeutic concentration at target sites . Toxicity profiles are still under investigation but preliminary studies suggest manageable levels in animal models.

Q & A

Basic Research Questions

Q. What are the optimal storage conditions for 2,6-dichloropyridine-3-boronic acid to ensure stability in experimental workflows?

The compound requires storage at 0–6°C to prevent decomposition, as indicated by its classification under cold storage guidelines in reagent catalogs . Prolonged exposure to ambient temperatures or moisture may lead to hydrolysis of the boronic acid group or anhydride formation, which is noted in its product specifications . For long-term stability, store under inert gas (e.g., argon) in airtight containers.

Q. How can researchers verify the purity and structural integrity of this compound prior to use in reactions?

Purity is typically assessed via high-performance liquid chromatography (HPLC) with UV detection, as commercial batches are labeled with >97.0% purity (by HLC or GC) . Structural characterization should include <sup>1</sup>H/<sup>13</sup>C NMR to confirm the pyridine ring protons (δ 7.5–8.5 ppm) and boronic acid moiety, and mass spectrometry (MS) to validate the molecular ion peak at m/z 191.81 . Anhydride impurities, if present, can be identified via FT-IR by detecting ester carbonyl stretches (~1740 cm⁻¹) .

Q. What synthetic routes are commonly employed to prepare this compound?

The compound is synthesized via direct boronation of 2,6-dichloropyridine using lithium-halogen exchange followed by reaction with triisopropyl borate, as described for analogous pyridinylboronic acids . Alternative methods include Miyaura borylation of 3-bromo-2,6-dichloropyridine using palladium catalysts and bis(pinacolato)diboron. Reaction yields are optimized under anhydrous conditions and low temperatures (−78°C to 0°C) to suppress side reactions .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its reactivity in Suzuki-Miyaura cross-coupling reactions?

The electron-withdrawing chlorine substituents at the 2- and 6-positions enhance the electrophilicity of the pyridine ring, facilitating transmetallation with palladium catalysts. However, steric hindrance from the chlorine atoms may slow coupling with bulky aryl halides. Researchers should optimize catalyst systems (e.g., Pd(PPh3)4 or Pd(dppf)Cl2) and base conditions (e.g., Na2CO3 in THF/H2O) to balance reactivity and selectivity . Kinetic studies comparing coupling rates with meta-substituted aryl halides are recommended to quantify steric effects.

Q. What strategies can mitigate challenges in using this compound for constructing heteroaromatic frameworks in medicinal chemistry?

Key challenges include competitive protodeboronation under acidic conditions and anhydride formation during storage. To address this:

  • Use microwave-assisted synthesis to reduce reaction times and minimize decomposition .
  • Introduce protecting groups (e.g., pinacol ester derivatives) for intermediates, as seen in related boronic esters .
  • Employ scavenging agents (e.g., molecular sieves) to sequester water in reaction mixtures .

Q. How can researchers resolve contradictions in reported catalytic efficiencies when using this compound in multi-component reactions?

Discrepancies in catalytic efficiency often arise from uncontrolled variables such as trace moisture, oxygen, or metal impurities. A systematic approach includes:

  • Design of Experiments (DoE) to isolate factors like solvent polarity, temperature, and catalyst loading .
  • Control experiments with deuterated solvents (e.g., D2O) to assess hydrolysis rates.
  • X-ray crystallography or DFT calculations to study transition-state geometries and identify steric/electronic bottlenecks .

Q. What role does this compound play in developing boronic acid-based chemosensors for biological applications?

The compound’s boronic acid group enables reversible diol binding , making it a candidate for saccharide or glycoprotein detection. Researchers can functionalize the pyridine ring with fluorophores (e.g., dansyl groups) to create turn-on/off sensors. Recent advances highlight its potential in dynamic covalent chemistry for assembling supramolecular sensors, though sensitivity to pH and competing anions (e.g., phosphate) requires buffer optimization .

Q. Methodological Notes

  • Handling Anhydride Impurities : If anhydride content is high (>5%), regenerate the boronic acid via hydrolysis with aqueous HCl (0.1 M) at 0°C .
  • Catalyst Screening : Use high-throughput screening kits (e.g., Pd/Cu co-catalysts) to identify optimal systems for challenging substrates .
  • Data Interpretation : Cross-validate NMR and MS data with computational tools (e.g., ACD/Labs or ChemDraw) to resolve spectral ambiguities .

Propriétés

IUPAC Name

(2,6-dichloropyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BCl2NO2/c7-4-2-1-3(6(10)11)5(8)9-4/h1-2,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBBLBQZAVMHEER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)Cl)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30376386
Record name 2,6-Dichloropyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148493-34-9
Record name (2,6-Bis(chloranyl)pyridin-3-yl)boronic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148493349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,6-Dichloropyridine-3-boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30376386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dichloropyridine-3-boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (2,6-BIS(CHLORANYL)PYRIDIN-3-YL)BORONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q4ML0XYT1Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.